1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride

描述

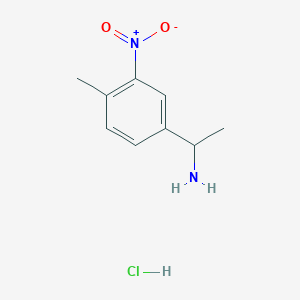

1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a nitro group at the 3-position and a methyl group at the 4-position of the aromatic ring, with a primary amine functional group attached to an ethyl chain. The hydrochloride salt enhances its stability and solubility in polar solvents. Its synthesis typically involves nitroaromatic alkylation followed by amine hydrochlorination .

属性

IUPAC Name |

1-(4-methyl-3-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-6-3-4-8(7(2)10)5-9(6)11(12)13;/h3-5,7H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPQFUQEUKGUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride typically involves the nitration of 4-methylacetophenone followed by reductive amination. The nitration process introduces the nitro group into the aromatic ring, and the subsequent reduction converts the nitro group to an amine. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

化学反应分析

Types of Reactions: 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 1-(4-Methyl-3-aminophenyl)ethan-1-amine.

Substitution: Various N-substituted derivatives.

Oxidation: 1-(4-Methyl-3-nitrophenyl)acetic acid.

科学研究应用

1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride is used in several scientific research areas:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride with structurally analogous compounds, emphasizing substituent effects, physicochemical properties, and biological activity.

Structural and Functional Insights

- Nitro Group Position : Moving the nitro group from the para (4-) to meta (3-) position (as in the target compound) reduces symmetry and may alter receptor binding kinetics compared to para-nitro analogs like (S)-1-(4-nitrophenyl)ethanamine hydrochloride .

- Alkyl Chain Length : The propane-1,3-diamine chain in N1-(4-methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride increases water solubility but may reduce blood-brain barrier penetration compared to ethanamine derivatives .

- Substituent Bulk : Bulky groups like benzyloxy (e.g., 1-{4-[(3-methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride) hinder passive diffusion, limiting bioavailability .

Pharmacological and Physicochemical Comparisons

- Receptor Affinity: 25N-NBF () exhibits nanomolar affinity for serotonin receptors, whereas the target compound’s activity remains uncharacterized. The fluorobenzyl group in 25N-NBF enhances binding specificity .

- Chiral Effects : Enantiomers like (R)-1-(3-chloro-4-methylphenyl)ethan-1-amine hydrochloride show distinct pharmacokinetic profiles compared to racemic mixtures, underscoring the importance of stereochemistry in drug design .

- Solubility : Hydrochloride salts generally improve aqueous solubility, but propane-diamine derivatives (e.g., ) outperform ethanamine analogs in polar solvents .

生物活性

1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride is a compound that has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound's chemical formula is , and it features a methyl group and a nitro group on the phenyl ring, which significantly influence its reactivity and biological interactions. These structural characteristics allow it to participate in various chemical reactions, including reduction, substitution, and oxidation.

| Property | Details |

|---|---|

| Molecular Formula | C9H12ClN3O2 |

| Molecular Weight | 215.66 g/mol |

| Functional Groups | Nitro group (–NO2), Amine group (–NH2) |

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of transaminases, which are crucial for amino acid metabolism. This inhibition can lead to alterations in cellular metabolism and signaling pathways, affecting gene expression and cell function.

- Receptor Binding : It interacts with specific receptors, influencing various physiological responses. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to significant biochemical effects.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Some studies have indicated its potential effectiveness against various microbial strains, although specific data on this aspect remains limited.

- Anticancer Potential : Preliminary research suggests that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, making it a candidate for further investigation in inflammatory disease models.

Case Study 1: Enzyme Interaction

A study investigating the interaction of this compound with transaminases revealed significant inhibition rates. The compound was found to alter the kinetic parameters of the enzyme, suggesting potential applications in metabolic disorder treatments.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values for cell viability assays indicated a dose-dependent effect, highlighting its potential as an anticancer agent .

Future Directions

Given its diverse biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

- Therapeutic Applications : Clinical studies to assess efficacy and safety in treating metabolic diseases and cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。